2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide is a chemical compound that features a dichlorophenyl group and a thienylmethyl group attached to an ethenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide typically involves the reaction of 2,4-dichlorophenylamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ethenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
- The presence of both dichlorophenyl and thienylmethyl groups in this compound imparts unique chemical and biological properties that may not be observed in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11Cl2NO2S2 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)ethenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S2/c14-11-4-3-10(13(15)8-11)5-7-20(17,18)16-9-12-2-1-6-19-12/h1-8,16H,9H2 |
InChI Key |
SCWDLKGUBWNANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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